2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide
Overview
Description
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, while the fluoro-substituted phenyl group can be attached using a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorobenzyl and fluoro-substituted phenyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its COX inhibitory activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits antiviral activity.
Uniqueness
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorobenzyl and a fluoro-substituted phenyl group enhances its versatility and effectiveness in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-15-20(26)10-6-11-21(15)27-24(30)23(29)18-14-28(22-12-5-3-8-17(18)22)13-16-7-2-4-9-19(16)25/h2-12,14H,13H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZRFMROOCIKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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